molecular formula C16H13ClO4 B2509458 4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde CAS No. 723331-77-9

4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde

Cat. No.: B2509458
CAS No.: 723331-77-9
M. Wt: 304.73
InChI Key: SSNYMFKOBZXFDY-UHFFFAOYSA-N
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Description

4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde is a benzaldehyde derivative with a substituted phenoxyacetate moiety. Its molecular formula is C₁₆H₁₃ClO₄, and it features a 2-chlorophenyl group attached via a 2-oxoethoxy linker to a 3-methoxybenzaldehyde core.

Properties

IUPAC Name

4-[2-(2-chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO4/c1-20-16-8-11(9-18)6-7-15(16)21-10-14(19)12-4-2-3-5-13(12)17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNYMFKOBZXFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde typically involves the reaction of 2-chlorobenzoyl chloride with 3-methoxybenzaldehyde in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The industrial process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzoic acid.

    Reduction: 4-[2-(2-Chlorophenyl)-2-hydroxyethoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Aldol Condensation : The compound can undergo aldol condensation reactions to produce larger, more complex structures.
  • Nucleophilic Substitution : The chlorophenyl group can be replaced by other nucleophiles, leading to the formation of novel derivatives useful in medicinal chemistry.

Biological Studies

The compound has been utilized in biological research, particularly in enzyme inhibition studies:

  • Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases such as cancer or diabetes.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Material Science

In material science, this compound is explored for its potential use in:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
  • Coatings and Adhesives : Its chemical structure allows it to function effectively as a cross-linking agent in coatings and adhesives.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition against certain kinases involved in cancer progression. The study highlighted the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Antimicrobial Properties

Research conducted at a university laboratory explored the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that modifications to the chlorophenyl group enhanced its activity against Gram-positive bacteria, suggesting pathways for developing new antibiotic formulations.

Mechanism of Action

The mechanism of action of 4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The oxoethoxy linkage and the methoxybenzaldehyde moiety play crucial roles in its binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

a) 4-[2-(4-Bromophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde
  • Molecular Formula : C₁₆H₁₃BrO₄
  • Key Differences : Substitution of chlorine with bromine at the para position of the phenyl ring.
  • Impact: Molecular Weight: Higher (349.18 g/mol vs. 304.73 g/mol for the chlorinated compound) due to bromine’s larger atomic mass .
b) 2-[(4-Chlorophenyl)methoxy]-3-fluorobenzaldehyde
  • Molecular Formula : C₁₄H₁₀ClFO₂
  • Key Differences :
    • Fluorine replaces the methoxy group at the 3-position of the benzaldehyde ring.
    • Chlorine is at the para position of the phenylmethoxy group instead of ortho.
  • Impact :
    • Electronic Effects : Fluorine’s strong electron-withdrawing nature increases the electrophilicity of the benzaldehyde carbonyl group compared to methoxy .
    • Stability : The para-chlorophenylmethoxy group may confer different steric hindrance and solubility profiles .

Heterocyclic Derivatives

a) 4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzaldehyde
  • Molecular Formula: C₁₇H₂₀ClNO₅ (assuming Cl substitution; exact formula depends on morpholine substituents).
  • Key Differences : Replacement of 2-chlorophenyl with a 2,6-dimethylmorpholinyl group.
  • Impact: Solubility: The morpholine ring enhances water solubility due to its polar amine and ether groups. Bioactivity: Potential for altered receptor binding, as morpholine derivatives are common in drugs targeting neurological or metabolic pathways .
b) 2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-hydroxy-3-(3-methoxybenzoyl)-2H-1,2-benzothiazine-1,1-dione
  • Molecular Formula : C₂₄H₁₇ClN₂O₆S
  • Key Differences : Incorporation of a benzothiazine ring and additional 3-methoxybenzoyl group.
  • Impact :
    • Pharmacological Profile : Benzothiazine derivatives are associated with anti-inflammatory and analgesic activities, suggesting divergent applications compared to simpler benzaldehydes .

Functional Group Variations

a) 2-(4-Nitrobezoxy)-3-methoxybenzaldehyde Derivatives
  • Example: 3-Alkyl(aryl)-4-[2-(4-nitrobezoxy)-3-methoxy]-benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-ones.
  • Key Differences : Introduction of a nitro group and triazole ring.
  • Impact :
    • Reactivity : The nitro group’s electron-withdrawing nature enhances electrophilic substitution rates at the benzaldehyde position .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde C₁₆H₁₃ClO₄ 304.73 2-Chlorophenyl, 3-methoxy
4-[2-(4-Bromophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde C₁₆H₁₃BrO₄ 349.18 4-Bromophenyl, 3-methoxy
2-[(4-Chlorophenyl)methoxy]-3-fluorobenzaldehyde C₁₄H₁₀ClFO₂ 264.68 4-Chlorophenylmethoxy, 3-fluoro
4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzaldehyde C₁₇H₂₀ClNO₅ ~365.81 2,6-Dimethylmorpholinyl, 3-methoxy

Research Findings and Implications

  • Halogen Effects : Chlorine and bromine substituents significantly alter molecular weight and lipophilicity, impacting drug bioavailability .
  • Heterocyclic Moieties : Morpholine and benzothiazine groups introduce polarity and bioactivity, respectively, suggesting tailored applications in drug design .
  • Degradation Products: Unidentified impurities in related compounds (e.g., 3-Ethyl 5-methyl [2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylate]) highlight the need for rigorous stability testing .

Biological Activity

4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its cytotoxic effects, antimicrobial properties, and other pharmacological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H15ClO3\text{C}_{16}\text{H}_{15}\text{ClO}_3

This compound features a chlorophenyl group, an ether linkage, and a methoxybenzaldehyde moiety, which may contribute to its diverse biological properties.

Cytotoxic Effects

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study on 1,2,4-triazole derivatives showed selective cytotoxicity against melanoma cells (VMM917), suggesting that modifications in the benzaldehyde structure can lead to enhanced anti-cancer properties. The compound exhibited a selective cytotoxic effect with a 4.9-fold increase in toxicity towards cancer cells compared to normal cells, along with inducing cell cycle arrest at the S phase .

Table 1: Cytotoxicity Comparison of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundVMM917TBDInduces S phase arrest
3-(4-Chlorophenyl)-5-(4-Methoxybenzyl)-4H-1,2,4-triazole (B9)VMM917TBDSelective cytotoxicity

Antimicrobial Activity

The antimicrobial properties of similar compounds suggest that this compound may exhibit antibacterial and antifungal activities. Studies have shown that derivatives containing chlorophenyl groups often demonstrate enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Table 2: Antimicrobial Activities of Related Compounds

CompoundPathogenMIC (µg/mL)Activity Type
This compoundE. coliTBDAntibacterial
1,2,4-Triazole DerivativesS. aureusTBDAntibacterial

Other Pharmacological Activities

In addition to its cytotoxic and antimicrobial properties, compounds with similar structures have been investigated for additional pharmacological activities such as anti-inflammatory and analgesic effects. The presence of specific functional groups can modulate these activities through various biochemical pathways.

Case Studies

A detailed investigation into the biological activity of related compounds reveals promising results in preclinical studies. For instance, a study focused on the anti-inflammatory effects of chlorophenyl derivatives demonstrated significant reductions in inflammatory markers in vitro and in vivo models .

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